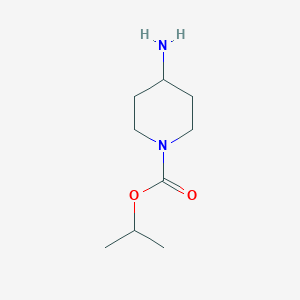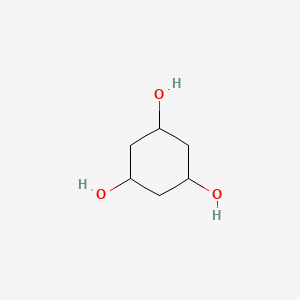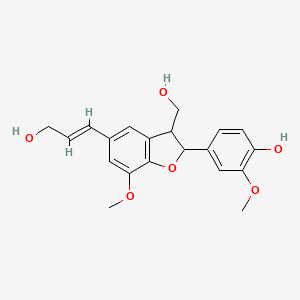
Dehydrodiconiferyl alcohol
Descripción general
Descripción
Dehydrodiconiferyl alcohol is a compound with the molecular formula C20H22O6 . It is a biomedical product used in the research of inflammation-related diseases . It exhibits potent anti-inflammatory properties and is commonly employed in developing therapeutic agents to alleviate the symptoms of inflammation . It is purified from the stems of Cucurbita moschata .
Synthesis Analysis
This compound glucosides are factors isolated from transformed Vinca rosea tumor cells . Biosynthesis experiments showed that these compounds are not cell wall fragments, as previously suggested, but are produced directly from coniferyl alcohol . Their synthesis is probably associated with the existing pathway for cell wall biosynthesis in both Vinca tumors and tobacco pith explants .Molecular Structure Analysis
The molecular structure of this compound is C20H22O6 . It is a guaiacyl lignin obtained by cyclodimerisation of coniferol .Physical And Chemical Properties Analysis
The average mass of this compound is 358.385 Da and its Monoisotopic mass is 358.141632 Da . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Anti-Helicobacter Pylori Agent Synthesis
Dehydrodiconiferyl alcohol (DHCA) has been synthesized as a potential agent against Helicobacter pylori. The synthesis process, starting from vanillin, offers a 44% overall yield, demonstrating DHCA's potential as a therapeutic agent against this bacterium (Hu & Jeong, 2006).
Wound Healing Acceleration
A study on DHCA isolated from Silybum marianum showed its efficacy in improving skin wound healing. This highlights DHCA's therapeutic potential in treating skin wounds (Hu et al., 2019).
Anti-inflammatory and Antioxidative Activities
Research indicates that DHCA, derived from Cucurbita moschata, exhibits anti-inflammatory and antioxidative properties. This finding is significant for understanding its potential therapeutic applications (Lee, Choi, & Kim, 2015).
Reevaluation of Cytokinin-Substituting Activity
A reassessment of DHCA's reported cytokinin-substituting and cell-division-promoting activity in plants revealed that its efficacy in these roles may have been overestimated, calling for a reevaluation of its biological activities (Witvrouw et al., 2023).
Lignan Derivatives Analysis
DHCA, as a dimeric model compound of lignin, was studied using the DFRC method. This research contributes to our understanding of lignin structure and its derivatives, such as DHCA (Kobayashi, Shigematsu, & Tanahashi, 2005).
Modulation of Th17 and Th1 Cells
A study revealed that DHCA modulates Th17 and Th1 cell differentiation and could potentially be used for treating inflammatory diseases. This research showcases DHCA's immunomodulatory capabilities (Lee et al., 2015).
Anti-inflammatory Effects in Microglia
Research on DHCA's effects on microglia showed its potential in suppressing inflammatory responses. This has implications for treating neuroinflammatory conditions (Liu et al., 2016).
Mecanismo De Acción
Safety and Hazards
Dehydrodiconiferyl alcohol is classified as having acute toxicity when ingested, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .
Direcciones Futuras
Dehydrodiconiferyl alcohol has shown promising therapeutic potential in skin wound healing . Future research directions could include a more nuanced conceptualization of alcohol’s negative reinforcing effects in the context of pain, broader use of clinically-relevant experimental pain induction modalities, and characterization of age, biological sex, gender, race, and ethnicity as moderators of pain/alcohol interactions .
Propiedades
IUPAC Name |
4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSXBOZNRPQEON-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4263-87-0 | |
| Record name | Dehydrodiconiferyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




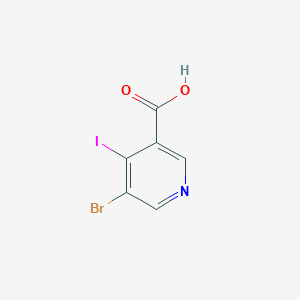




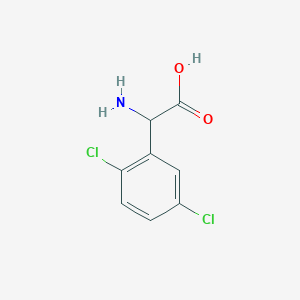
![(2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one](/img/structure/B3029037.png)
![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid](/img/structure/B3029039.png)
